2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
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Overview
Description
2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the indole derivative and 2-(diethylamino)-2-oxoacetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, including serotonin receptors, which can modulate various biological processes . Additionally, the compound’s amide bond and chlorophenyl group contribute to its ability to interact with enzymes and proteins, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole core structure.
2-(3-indolyl)acetamide: A simpler indole derivative with similar biological activities.
N-(2-chlorophenyl)-2-(1H-indol-3-yl)acetamide: A closely related compound with a similar structure but lacking the diethylamino group.
Uniqueness
2-[3-({[(2-chlorophenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide is unique due to its combination of the indole core, chlorophenyl group, and diethylamino group
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-3-26(4-2)21(28)15-27-14-18(17-10-6-8-12-20(17)27)22(29)23(30)25-13-16-9-5-7-11-19(16)24/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRPXUMSMGTDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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